

# physical and chemical properties of 2-Chloro-5-fluorocinnamic acid

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## Compound of Interest

Compound Name: 2-Chloro-5-fluorocinnamic acid

Cat. No.: B7813145

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## Technical Monograph: 2-Chloro-5-fluorocinnamic Acid[1]

Primary Identifier: (E)-3-(2-Chloro-5-fluorophenyl)acrylic acid Molecular Formula: C<sub>9</sub>H<sub>6</sub>ClFO<sub>2</sub>  
Molecular Weight: 200.59 g/mol

## Executive Summary

**2-Chloro-5-fluorocinnamic acid** is a specialized di-halogenated phenylpropanoid intermediate used primarily in the synthesis of bioactive heterocyclic compounds. Its structural core—an electron-deficient alkene conjugated with a substituted aromatic ring—serves as a versatile Michael acceptor and a precursor for indoles, quinolines, and benzimidazoles. This pharmacophore is particularly relevant in the development of kinase inhibitors and anti-inflammatory agents (e.g., mPGES-1 inhibitors) where the specific halogen substitution pattern (2-Cl, 5-F) modulates metabolic stability and protein-ligand binding affinity.

## Molecular Identity & Physicochemical Profile[2][3][4][5][6]

The distinct positioning of the chlorine (steric bulk, ortho-position) and fluorine (metabolic blocking, meta-position) atoms creates a unique electronic profile that influences both the reactivity of the alkene and the acidity of the carboxylic tail.

**Table 1: Physicochemical Constants**

Property	Value / Description	Source/Validation
Physical State	Crystalline Solid (Needles or Powder)	Experimental observation
Melting Point	182 °C	Patent Literature [1]
Boiling Point	~321 °C (Predicted at 760 mmHg)	Calculated (SAR)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water	Experimental observation
pKa (Acid)	4.11 ± 0.10 (Predicted)	Calculated (Chemaxon)
LogP	2.44 (Predicted)	Lipophilicity Consensus
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 6.6 (d), 7.25 (m), 7.5 (m), 7.75 (m)	Patent Literature [1]



*Technical Insight: The high melting point (182 °C) relative to unsubstituted cinnamic acid (133 °C) indicates strong intermolecular hydrogen bonding and efficient crystal packing driven by the polar halogen substituents.*

## Synthetic Routes & Process Chemistry

Two primary pathways exist for the synthesis of **2-Chloro-5-fluorocinnamic acid**. The choice of route depends on the availability of starting materials (Aldehyde vs. Aniline) and the desired

scale.

## Route A: Knoevenagel Condensation (Preferred for Scale)

This is the standard industrial route, utilizing 2-Chloro-5-fluorobenzaldehyde and malonic acid. It is preferred for its atom economy and avoidance of heavy metals.

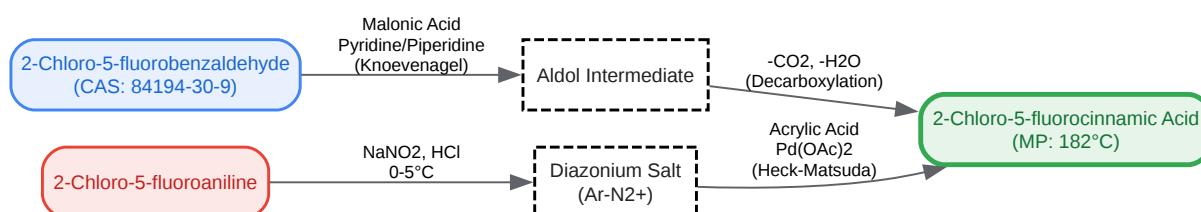
- Reagents: Malonic acid, Pyridine (catalyst/solvent), Piperidine (catalyst).
- Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

## Route B: Heck-Type Coupling (Heck-Matsuda)

Utilizes 2-Chloro-5-fluoroaniline via a diazonium intermediate. This route is useful when the aldehyde precursor is expensive or unavailable.

- Reagents:  $\text{NaNO}_2$ , HCl (diazotization); Acrylic acid,  $\text{Pd}(\text{OAc})_2$  (catalyst).
- Mechanism: Formation of the arenediazonium salt followed by Palladium-catalyzed cross-coupling with acrylic acid.

## Visualization: Synthesis Workflow



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Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for scale; Route B (Red) is an alternative via aniline.

## Chemical Reactivity & Functionalization

The chemical behavior of **2-Chloro-5-fluorocinnamic acid** is defined by three reactive centers: the carboxylic acid, the alkene, and the aryl ring.

### Carboxylic Acid Transformations[8][9]

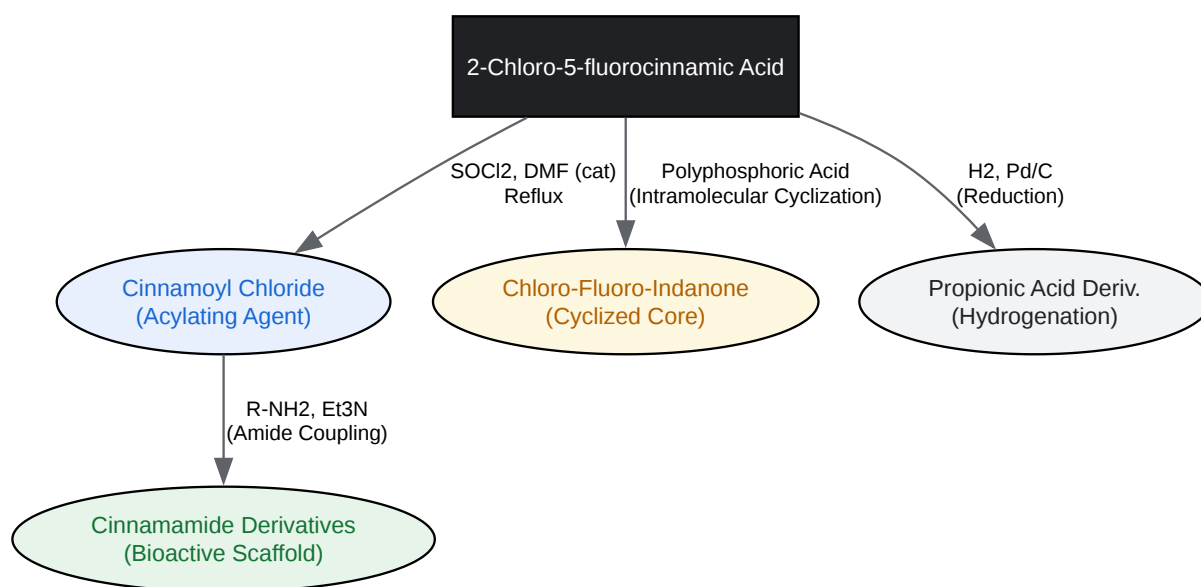
- Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl<sub>2</sub>) or Oxalyl Chloride yields 2-Chloro-5-fluorocinnamoyl chloride. This is the most common activation step for subsequent amide coupling to generate bioactive pharmacophores [2].
  - Protocol Note: Requires catalytic DMF.[1] The product is moisture-sensitive and typically used immediately.
- Esterification: Fischer esterification with MeOH/H<sub>2</sub>SO<sub>4</sub> yields the methyl ester, often used to protect the acid during aryl ring manipulations.

### Alkene Reactivity (Michael Acceptor)

The electron-withdrawing nature of the carbonyl and the halogenated ring makes the  $\beta$ -carbon highly electrophilic.

- Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid), the molecule can undergo intramolecular Friedel-Crafts acylation to form substituted indanones or quinolinones (if nitrogen is introduced).
- Reduction: Selective reduction of the alkene (H<sub>2</sub>/Pd-C) yields the saturated propionic acid derivative, while reduction of the carbonyl (LiAlH<sub>4</sub>) yields the cinnamyl alcohol.

### Visualization: Reactivity Map



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Figure 2: Functionalization pathways transforming the core acid into reactive intermediates and bioactive scaffolds.

## Analytical Characterization

To validate the identity of synthesized **2-Chloro-5-fluorocinnamic acid**, the following spectral signatures must be confirmed:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - Vinyl Protons: A characteristic doublet (d) around  $\delta$  6.6 ppm ( $\alpha$ -proton) and a doublet around  $\delta$  7.75 ppm ( $\beta$ -proton) with a coupling constant ( ) of  $\sim$ 16 Hz, confirming the trans (E) geometry.
  - Aromatic Protons: Multiplets in the 7.25–7.50 ppm range corresponding to the trisubstituted benzene ring.
- Mass Spectrometry (MS):
  - ESI-: [M-H]<sup>-</sup> peak at 199 m/z (Calculated: 199.0).

- Isotope Pattern: A distinctive 3:1 ratio for the M and M+2 peaks due to the Chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$ ).

## Handling, Stability & Safety

GHS Classification:

- Skin Irritation: Category 2 (H315)[2]
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation, H335)

Protocol for Safe Handling:

- Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of fine dust.
- PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.
- Storage: Store in a cool, dry place (Room Temperature or 2-8°C). The compound is stable under normal conditions but should be kept away from strong oxidizing agents and bases.

## References

- Preparation of Polyhalogen-substituted Cinnamic Acids. US Patent Application 20050234264A1. Example 17 details the synthesis from 2-chloro-5-fluoroaniline, citing a melting point of 182°C.
- Thionyl Chloride Mediated Acid Chloride Synthesis. Common Organic Chemistry. Standard protocols for converting cinnamic acids to acyl chlorides.
- Knoevenagel Condensation Mechanism. Organic Chemistry Portal. Detailed mechanistic insight into the aldehyde-malonic acid condensation.

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## Sources

- 1. Acid to Acid Chloride - Common Conditions [[commonorganicchemistry.com](http://commonorganicchemistry.com)]
- 2. 4-Chlorocinnamic acid | C<sub>9</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 637797 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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